7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
7-(1-Phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that are both efficient and environmentally friendly is also a key consideration in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
7-(1-Phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or amines.
Scientific Research Applications
7-(1-Phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial effects.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, such as inhibiting enzyme activity or altering receptor signaling. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one include other chromene derivatives, such as:
2H-Chromene: Known for its anti-inflammatory and anti-cancer properties.
4H-Chromene: Used in the synthesis of various pharmaceuticals.
Coumarins: A class of compounds with diverse biological activities, including anticoagulant and antimicrobial effects.
Uniqueness
What sets this compound apart from these similar compounds is its specific structural features, such as the phenylethoxy group and the dihydrocyclopenta[c]chromenone core. These features confer unique chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
7-(1-phenylethoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-13(14-6-3-2-4-7-14)22-15-10-11-17-16-8-5-9-18(16)20(21)23-19(17)12-15/h2-4,6-7,10-13H,5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRRFMOUSARSTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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